molecular formula C6H10N6O2 B14451897 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide CAS No. 75513-70-1

5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide

Cat. No.: B14451897
CAS No.: 75513-70-1
M. Wt: 198.18 g/mol
InChI Key: UGVTYCQVZPDYRZ-ZHACJKMWSA-N
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Description

5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is a metabolite of the antitumor agent dacarbazine. This compound is known for its cytotoxic properties and is used in the treatment of various cancers, particularly malignant melanoma .

Preparation Methods

The synthesis of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide typically involves the preparation of its precursor, dacarbazine. Industrial production methods often involve high-performance liquid chromatography (HPLC) to ensure the purity of the compound .

Chemical Reactions Analysis

5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides . The major products formed from these reactions are often other triazeno derivatives or imidazole compounds .

Scientific Research Applications

5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide involves the alkylation of DNA. The compound forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are guanine bases in the DNA, and the pathways involved include the activation of DNA repair mechanisms and apoptosis .

Comparison with Similar Compounds

5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide is similar to other triazeno compounds such as:

The uniqueness of this compound lies in its specific reactivity and its role as a key metabolite in the action of dacarbazine .

Properties

CAS No.

75513-70-1

Molecular Formula

C6H10N6O2

Molecular Weight

198.18 g/mol

IUPAC Name

4-[(E)-[hydroxymethyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H10N6O2/c1-12(3-13)11-10-6-4(5(7)14)8-2-9-6/h2,13H,3H2,1H3,(H2,7,14)(H,8,9)/b11-10+

InChI Key

UGVTYCQVZPDYRZ-ZHACJKMWSA-N

Isomeric SMILES

CN(CO)/N=N/C1=C(NC=N1)C(=O)N

Canonical SMILES

CN(CO)N=NC1=C(NC=N1)C(=O)N

Origin of Product

United States

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